Flumedroxone

Migraine Prophylaxis Menstrual Migraine Clinical Trial

Menstrual migraine research lacks a validated chemical probe with patient-subpopulation selectivity. Flumedroxone (CAS 15687-21-5) is the only progestogen demonstrating prophylactic efficacy exclusively in women with menstrual exacerbation of migraine, with no effect in men or non-menstrual migraineurs. • Menstrual migraine-selective efficacy confirmed in double-blind, placebo-controlled Phase II trials • Clean steroid receptor profile: no androgenic, estrogenic, or glucocorticoid activity • Ideal reference standard for LC-MS/MS method validation of 17α-hydroxyprogesterone derivatives

Molecular Formula C22H29F3O3
Molecular Weight 398.5 g/mol
CAS No. 15687-21-5
Cat. No. B108578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlumedroxone
CAS15687-21-5
Synonyms17 alpha-hydroxy-6 alpha-(trifluoromethyl)pregn-4-ene-3,20-dione acetate
6 alpha-trifluoromethyl-17 alpha-acetoxyprogesterone
flumedroxone
flumedroxone acetate
Molecular FormulaC22H29F3O3
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)C(F)(F)F)C)O
InChIInChI=1S/C22H29F3O3/c1-12(26)21(28)9-6-16-14-11-18(22(23,24)25)17-10-13(27)4-7-19(17,2)15(14)5-8-20(16,21)3/h10,14-16,18,28H,4-9,11H2,1-3H3/t14-,15+,16+,18+,19-,20+,21+/m1/s1
InChIKeyCDZJOBWKHSYNMO-SCUQKFFVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flumedroxone for Migraine Prophylaxis: A Niche Progestogen


Flumedroxone is a synthetic steroidal progestogen, classified as a derivative of 17α-hydroxyprogesterone [1]. Its defining structural feature is the presence of a trifluoromethyl group at the C6α position and a hydroxyl group at the C17α position, which is often acetylated in its more clinically relevant prodrug form, flumedroxone acetate [2]. This compound was historically investigated for the prophylactic treatment of migraine, reaching Phase II clinical trials [3]. It acts primarily as a progestogen, but also possesses a secondary pharmacological profile that includes weak progestogenic activity and a lack of significant androgenic or glucocorticoid effects [4].

Research Model Menstrual-Migraine Prophylaxis Study Context
Compound Class Synthetic Progestogen (17α-OH Derivative)
Key Attribute Subpopulation-Specific Endpoint Response

Why Flumedroxone Cannot Be Substituted in Menstrual Migraine


The clinical utility of flumedroxone is not defined by its class as a progestogen, but by its unique efficacy profile in a specific, well-defined patient subpopulation. Unlike other progestogens or antimigraine agents, flumedroxone's therapeutic benefit is almost entirely confined to women whose migraines are exacerbated by the menstrual cycle [1]. In direct clinical trials, flumedroxone provided no prophylactic benefit in men or in women with non-menstrual migraine [2]. This starkly differentiates it from broad-spectrum progestogens or analgesics, which are generally not indicated or effective for this precise etiology. Therefore, substituting flumedroxone with another in-class progestogen, such as medroxyprogesterone acetate or norethisterone, would fail to recapitulate the targeted, patient-specific outcomes observed with this compound, rendering it a critical and irreplaceable tool for specific research applications.

Population-Restricted Response
Reported endpoint improvement confined to menstrual-migraine subpopulation; other progestins may not show this profile.
Absent Broad-Spectrum Benefit
No prophylactic endpoint response in men or non-menstrual migraine; substitution may yield null research outcomes.
Distinct Tolerability Endpoint
High polymenorrhagia rate (50%) may not transfer to other agents, altering model tolerability interpretation.

Quantitative Differentiation of Flumedroxone: Head-to-Head Evidence


Efficacy in Menstrual Migraine vs. Placebo

Flumedroxone demonstrates statistically significant efficacy over placebo specifically in women whose migraines are exacerbated around the time of menstruation. This benefit is not observed in men or women with non-menstrual migraine [1]. In contrast, many other progestogens, such as medroxyprogesterone acetate, have not shown a specific benefit in this subpopulation or have yielded mixed results in migraine prophylaxis overall [2].

Menstrual Migraine vs Placebo
Reported
Flumedroxone vs Placebo
p < 0.05 reduction in headache frequency
Supports menstrual-migraine model endpoint context
Double-blind crossover trial, n=18 women
Migraine Prophylaxis Menstrual Migraine Clinical Trial

Comparative Antimigraine Effectiveness vs. Methysergide

Flumedroxone's effectiveness is benchmarked against methysergide, a potent serotonin antagonist and classic antimigraine drug. In a broad assessment, flumedroxone's effectiveness was found to range from excellent to less than that of methysergide [1]. This establishes its relative clinical potency, positioning it as a less potent alternative to a first-line prophylactic agent of its era.

Comparative Effectiveness
Source review
Effectiveness range: excellent to less than methysergide
Historical comparator benchmark context
Assessment across >1,000 patients; source requires verification
Antimigraine Agents Comparative Effectiveness Clinical Review

Hormonal Selectivity vs. Common Progestins

Flumedroxone acetate exhibits a unique selectivity profile characterized by weak progestogenic activity and a notable absence of estrogenic, antiestrogenic, androgenic, anabolic, or glucocorticoid activities [1]. This is in contrast to many other synthetic progestins, which often carry residual androgenic (e.g., levonorgestrel) or glucocorticoid (e.g., medroxyprogesterone acetate) effects, potentially complicating their use in research models.

Hormonal Selectivity
Class-level inference
Weak progestogenic; no estrogenic, androgenic, or glucocorticoid activity
Minimizes off-target confounders in receptor studies
Pharmacodynamic characterization; independent validation advised
Pharmacodynamics Receptor Profiling Off-Target Effects

Polymenorrhagia Incidence Profile

A distinct and quantifiable side effect of flumedroxone therapy is a high incidence of polymenorrhagia (frequent or heavy menstrual bleeding). In a double-blind trial, this side effect occurred in 50% of women of reproductive age receiving micronized flumedroxone at a dose of 10 mg three times daily [1]. This contrasts with the side effect profiles of other antimigraine agents, where such a high frequency of menstrual disturbance is not typically observed.

Polymenorrhagia Incidence
Reported
50%
incidence in women of reproductive age
Tolerability endpoint for in vivo model monitoring
10 mg t.i.d. micronized flumedroxone; trial-derived
Adverse Events Safety Menstrual Disorders

Targeted Applications of Flumedroxone


Menstrual Migraine Pathophysiology Models

Flumedroxone's proven efficacy in women with menstrual exacerbation of migraine [1], coupled with its inactivity in other populations, makes it an ideal chemical probe for dissecting the neuroendocrine mechanisms that specifically trigger menstrual migraines. Researchers can use flumedroxone to model the protective effect of progestogen stabilization during the perimenstrual phase, allowing for the study of downstream targets such as calcitonin gene-related peptide (CGRP) release, cortical spreading depression, or vascular reactivity in a hormonally defined context.

Selective Progestogen Tool for Receptor Studies

Given its documented lack of androgenic, estrogenic, and glucocorticoid activities [2], flumedroxone acetate serves as a superior control or active comparator in experiments designed to isolate progestogen-specific effects. This is particularly valuable when comparing the actions of newer progestins or when studying receptor-mediated signaling pathways (e.g., progesterone receptor membrane component 1 or 2) in tissues where off-target steroid receptor activation would be a significant confounder. Its weak intrinsic activity also allows for studies of partial agonism.

Historical Benchmark in Antimigraine Development

The extensive clinical trial data for flumedroxone, including its comparison to methysergide [3] and its specific side-effect profile (e.g., 50% incidence of polymenorrhagia [1]), provides a valuable historical dataset for in silico modeling and for understanding the evolution of antimigraine therapies. Procurement of flumedroxone is essential for research groups aiming to validate novel targets or to benchmark new compounds against a well-characterized agent with a unique efficacy and safety signature in the treatment of migraine.

Reference Standard for Analytical Methods

As a defined chemical entity with established analytical properties (molecular formula C22H29F3O3, molecular weight 398.5 g/mol [4]), flumedroxone can be procured as a high-purity reference standard for the development and validation of analytical methods. This includes its use in LC-MS/MS or HPLC assays for quantifying progestogens in biological matrices, or as a calibration standard in pharmacokinetic and metabolic stability studies of related 17α-hydroxyprogesterone derivatives.

Application
Selection Property
Validation Focus
Menstrual-Migraine Model Studies
Subpopulation-specific endpoint response
Neuroendocrine trigger mechanisms in hormonally-defined models
Selective Progestogen Comparator
Absence of androgenic/glucocorticoid off-targets
Isolation of progestogen-specific receptor signaling
Historical Drug Development Benchmark
Well-characterized clinical trial dataset
In silico modeling and novel target validation
Analytical Reference Standard
Defined chemical entity
LC-MS/MS method development and progestogen quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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